molecular formula C22H12N2O4S2 B14300563 1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- CAS No. 116967-65-8

1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)-

Cat. No.: B14300563
CAS No.: 116967-65-8
M. Wt: 432.5 g/mol
InChI Key: GVFSIISIKBYGEO-UHFFFAOYSA-N
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Description

1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- is a complex organic compound that features a benzene ring substituted with two carboxylic acid groups and two benzothiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- typically involves the reaction of terephthalic acid with 2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- can undergo various chemical reactions, including:

    Oxidation: The benzothiazolyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Concentrated nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the production of advanced materials such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- involves its interaction with specific molecular targets. The benzothiazolyl groups can interact with various biological molecules, potentially inhibiting or modifying their activity. The carboxylic acid groups can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Phthalic acid: 1,2-Benzenedicarboxylic acid.

    Isophthalic acid: 1,3-Benzenedicarboxylic acid.

    Terephthalic acid: 1,4-Benzenedicarboxylic acid.

Uniqueness

1,4-Benzenedicarboxylic acid, 2,5-bis(2-benzothiazolyl)- is unique due to the presence of benzothiazolyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s potential for use in fluorescent probes and advanced materials, setting it apart from other benzenedicarboxylic acids.

Properties

CAS No.

116967-65-8

Molecular Formula

C22H12N2O4S2

Molecular Weight

432.5 g/mol

IUPAC Name

2,5-bis(1,3-benzothiazol-2-yl)terephthalic acid

InChI

InChI=1S/C22H12N2O4S2/c25-21(26)13-10-12(20-24-16-6-2-4-8-18(16)30-20)14(22(27)28)9-11(13)19-23-15-5-1-3-7-17(15)29-19/h1-10H,(H,25,26)(H,27,28)

InChI Key

GVFSIISIKBYGEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3C(=O)O)C4=NC5=CC=CC=C5S4)C(=O)O

Origin of Product

United States

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